molecular formula C14H12FNO3 B6402288 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261900-74-6

3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402288
CAS RN: 1261900-74-6
M. Wt: 261.25 g/mol
InChI Key: QAWXLWIFKOZYJJ-UHFFFAOYSA-N
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Description

3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% (3-A-5-(2-F-3-M-P)B-95%) is an organic compound with a wide range of applications in scientific research. This compound is highly versatile, and can be used in a variety of laboratory experiments and processes. It is also known as “Fluorophenylacetic acid” and “Fluorophenylacetic acid 95%”.

Mechanism of Action

The mechanism of action of 3-A-5-(2-F-3-M-P)B-95% is not fully understood. However, it is believed that the compound acts as a weak acid, which is able to interact with other molecules in the environment. This interaction can lead to the formation of new chemical bonds, which can lead to the formation of new compounds. Additionally, the compound may also act as a catalyst, which can speed up or slow down certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-A-5-(2-F-3-M-P)B-95% are not fully understood. However, it is believed that the compound may have some effects on the body. It is known to interact with certain enzymes, which can affect the metabolism of certain molecules. Additionally, it is also known to interact with certain hormones, which can affect the endocrine system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-A-5-(2-F-3-M-P)B-95% in lab experiments include its ability to be easily synthesized, its high purity, and its low cost. Additionally, the compound is relatively safe to use in laboratory experiments, as it is not toxic or volatile. The main limitation of using this compound in laboratory experiments is that it may not be suitable for all types of experiments, as it may not be compatible with certain chemicals or reactants.

Future Directions

The future directions for 3-A-5-(2-F-3-M-P)B-95% are vast and varied. One potential future direction is to explore the compound’s potential uses in the synthesis of new drugs, agrochemicals, and polymers. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new treatments for various diseases and conditions. Additionally, further research into the compound’s mechanism of action could lead to the development of new catalysts and processes. Finally, further research into the compound’s synthesis methods could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

3-A-5-(2-F-3-M-P)B-95% can be synthesized through a variety of methods. The most common method used is the two-step synthesis of 3-A-5-(2-F-3-M-P)B-95% from 2-fluoro-3-methoxyphenylacetic acid. The first step involves the conversion of 2-fluoro-3-methoxyphenylacetic acid to the corresponding amide, followed by the conversion of the amide to the desired 3-A-5-(2-F-3-M-P)B-95%. This two-step synthesis can be carried out in a single reaction vessel and is relatively simple to perform.

Scientific Research Applications

3-A-5-(2-F-3-M-P)B-95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, such as antibiotics and antivirals. It is also used in the synthesis of various agrochemicals, such as herbicides and pesticides. Additionally, it can be used to synthesize various dyes and pigments. It is also used in the synthesis of various polymers and plastics.

properties

IUPAC Name

3-amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-19-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(16)6-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWXLWIFKOZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690069
Record name 5-Amino-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261900-74-6
Record name 5-Amino-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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